N-(2-chloroethyl)methanesulfonamide
Description
Overview and Historical Context within Medicinal Chemistry
The study of N-(2-chloroethyl)methanesulfonamide, also referred to as NEMSA, is primarily situated within the exploration of neurologically active agents. Research has identified it as a serotonergic drug, meaning it interacts with the serotonin (B10506) system in the brain. biosynth.com Serotonin is a critical neurotransmitter that regulates mood, sleep, appetite, and other physiological functions. biosynth.com The historical development of compounds like NEMSA is linked to the broader effort to find new treatments for psychiatric and neurological disorders.
Initial research has shown that this compound exhibits binding affinity for specific serotonin receptors, notably the 5-HT4 and 5-HT1A subtypes. biosynth.com Its activity at these sites has led to its investigation in animal models for conditions such as anxiety and depression. biosynth.com The compound's mechanism of action is thought to involve the inhibition of serotonin release by blocking chloride channels, highlighting a specific pathway for its pharmacological effects. biosynth.com The presence of the chloroethyl group is significant, as this class of compounds has been explored in various therapeutic areas, including neuropharmacology and oncology, for their ability to form covalent bonds with biological targets. nih.gov
Significance of the Ethylene-Methanesulfonamide Moiety in Drug Design
The ethylene-methanesulfonamide moiety is the central structural feature of this compound and is crucial to its chemical reactivity and biological activity. This moiety can be deconstructed into two key components: the methanesulfonamide (B31651) group and the ethylene (B1197577) chloride group.
The sulfonamide group (-SO₂NH-) is a well-established pharmacophore in drug discovery. ajchem-b.comresearchgate.netajchem-b.com It is a versatile functional group that can be easily modified to fine-tune a molecule's properties. nih.gov Sulfonamides are known to be "molecular chimeras," capable of forming strong hydrogen bonds and participating in various non-covalent interactions within protein binding sites. nih.gov This characteristic has been exploited to develop a wide array of therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents. revmedchir.ro The inclusion of the methanesulfonamide portion specifically contributes to the molecule's polarity and potential for metabolic stability.
The ethylene chloride group (-CH₂CH₂Cl) provides a reactive center. The chlorine atom is a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is a key aspect of its potential mechanism of action, allowing for the formation of stable covalent bonds with biological macromolecules, a strategy employed in the design of certain enzyme inhibitors and receptor inactivators.
The combination of these two groups in the ethylene-methanesulfonamide moiety creates a molecule with a dual-function profile: the sulfonamide portion can guide the molecule to specific biological targets and engage in binding, while the reactive chloroethyl tail can potentially form a lasting bond, leading to a prolonged or irreversible effect.
Key Attributes of the Sulfonamide Moiety in Drug Design
| Attribute | Significance in Medicinal Chemistry | Reference |
|---|---|---|
| Structural Versatility | The -SO₂NH- group allows for easy chemical modifications, enabling the synthesis of large libraries of compounds for screening. | nih.gov |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens), facilitating strong interactions with protein targets. | nih.gov |
| Bioisostere | Often used as a bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding patterns but with different steric and electronic properties. | ajchem-b.com |
| Broad Biological Activity | Found in drugs with diverse therapeutic applications, including antimicrobial, anticancer, diuretic, and anticonvulsant agents. | ajchem-b.comrevmedchir.ro |
Scope and Objectives of Research on this compound
The primary focus of academic research on this compound is to elucidate its pharmacological profile and potential as a lead compound for novel therapeutics. The objectives are multifaceted and span several areas of medicinal chemistry and neuropharmacology.
A core objective is the detailed characterization of its interactions with the serotonin system. This involves in-vitro binding assays to quantify its affinity for a wide range of serotonin receptor subtypes and transporter proteins. Understanding this selectivity is crucial for predicting its therapeutic potential and potential for off-target effects. biosynth.com
Another significant area of research is the investigation of its structure-activity relationship (SAR). nih.gov Researchers synthesize and test analogs of this compound to determine how modifications to its chemical structure affect its biological activity. For example, altering the length of the alkyl chain, substituting the chlorine atom with other halogens, or modifying the sulfonamide group can provide insights into the key molecular features required for potent and selective receptor binding.
Furthermore, research aims to understand the compound's mechanism of action at a molecular level. Studies may investigate how it modulates receptor signaling pathways or, as has been suggested, its effect on ion channels. biosynth.com Elucidating these mechanisms is fundamental to the rational design of improved second-generation compounds.
Primary Research Objectives for this compound
| Research Objective | Methodology | Desired Outcome | Reference |
|---|---|---|---|
| Elucidate Pharmacological Profile | In-vitro receptor binding assays, functional assays. | Quantify binding affinities (e.g., Ki) and functional activity (e.g., EC50) at serotonin receptors (5-HT1A, 5-HT4, etc.). | biosynth.com |
| Investigate Structure-Activity Relationship (SAR) | Synthesis of chemical analogs, computational modeling, and biological testing of new derivatives. | Identify key structural motifs responsible for biological activity and selectivity. | nih.gov |
| Determine Mechanism of Action | Electrophysiology (e.g., patch-clamp), molecular modeling, and cell-based signaling assays. | Understand how the compound exerts its effects at the molecular and cellular level, such as through ion channel blockade. | biosynth.com |
| Evaluate In-Vivo Efficacy | Preclinical animal models of neurological disorders (e.g., anxiety, depression). | Assess the compound's therapeutic potential in a living organism. | biosynth.com |
Properties
IUPAC Name |
N-(2-chloroethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGMLHPZDVLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176298 | |
| Record name | N-(2-Chloroethyl)methanesulphonamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21896-59-3 | |
| Record name | N-(2-Chloroethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21896-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Chloroethyl)methanesulphonamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)methanesulphonamide | |
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| Record name | N-(2-chloroethyl)methanesulphonamide | |
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Synthetic Methodologies for N 2 Chloroethyl Methanesulfonamide and Its Derivatives
Established Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing N-(2-chloroethyl)methanesulfonamide and its analogs are well-documented, offering reliable and scalable procedures.
The most direct approach to forming this compound involves the reaction of 2-chloroethylamine (B1212225) with methanesulfonyl chloride. wikipedia.org This reaction typically requires a base to neutralize the hydrochloric acid generated during the reaction. Methanesulfonyl chloride serves as a reactive source of the methanesulfonyl group. wikipedia.orgarkema.com The resulting methanesulfonamides are known to be highly resistant to hydrolysis under both acidic and basic conditions. wikipedia.org
A general procedure for the sulfonylation of amines involves reacting the amine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. researchgate.net This method is widely applicable to a variety of primary and secondary amines. wikipedia.org
Table 1: Reaction Components for the Synthesis of this compound
| Reactant | Role |
| 2-Chloroethylamine | Amine source |
| Methanesulfonyl Chloride | Source of the methanesulfonyl group |
| Base (e.g., triethylamine, pyridine) | Acid scavenger |
| Solvent (e.g., dichloromethane, chloroform) | Reaction medium |
Bis(2-chloroethyl)amine (B1207034) hydrochloride is a common starting material for the synthesis of various nitrogen mustard compounds and their derivatives. chemicalbook.com It can be synthesized from diethanolamine (B148213) and thionyl chloride. chemicalbook.com In the context of this compound synthesis, bis(2-chloroethyl)amine hydrochloride can serve as a precursor to the 2-chloroethylamino moiety.
The synthesis of piperazine (B1678402) derivatives, for example, has been achieved by cyclizing an aniline (B41778) intermediate with bis(2-chloroethyl)amine hydrochloride. acgpubs.org This highlights the reactivity of the chloroethyl groups and the potential for this precursor in various synthetic transformations. While not a direct route to this compound, modifications of this precursor or its reaction intermediates could potentially lead to the desired product. For instance, selective reaction at one of the chloroethyl arms or subsequent sulfonylation of a derived intermediate could be envisioned. The synthesis of certain phosphorodiamidates also utilizes bis(2-chloroethyl)amine hydrochloride, demonstrating its utility as a building block. researchgate.netgoogle.com
The formation of methanesulfonates from alcohols and methanesulfonyl chloride is believed to proceed through a highly reactive intermediate known as sulfene (B1252967) (CH₂=SO₂). wikipedia.org This intermediate is generated via an elimination reaction of methanesulfonyl chloride. wikipedia.org While this mechanism is primarily discussed in the context of O-sulfonylation, the potential for sulfenes to react with amines to form sulfonamides is a relevant consideration in understanding the broader reactivity of sulfonyl chlorides. The trapping of these transient sulfenes with various reagents provides evidence for their existence. acs.org
Novel Approaches and Advancements in Synthesis
Recent research has focused on developing more environmentally friendly and efficient methods for sulfonamide synthesis.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.comsci-hub.se In sulfonamide synthesis, this has led to the development of methods that utilize water as a solvent, avoid toxic reagents, and simplify purification processes. rsc.orgresearchgate.net
One such approach describes a facile synthesis of sulfonamides in water under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride without an organic base. rsc.org The product can be isolated by simple filtration after acidification, resulting in excellent yields and purity. rsc.org Another sustainable method involves the use of sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source in water, avoiding the use of reactive sulfonyl chlorides. researchgate.net Mechanochemical approaches, which involve solvent-free reactions in a ball mill, also represent a green and efficient strategy for synthesizing sulfonamides. rsc.org These methods often utilize environmentally benign reagents like sodium hypochlorite. rsc.org
Table 2: Comparison of Traditional vs. Green Synthesis of Sulfonamides
| Feature | Traditional Synthesis | Green Synthesis |
| Solvent | Often toxic organic solvents (e.g., DMF, DCM) researchgate.net | Water rsc.orgresearchgate.net, or solvent-free (mechanochemistry) rsc.org |
| Reagents | Reactive and often toxic sulfonyl chlorides researchgate.net | Stable sodium sulfinates, nitroarenes researchgate.net, or in situ generated sulfonyl chlorides rsc.org |
| Base | Often organic bases rsc.org | Inorganic bases like Na2CO3 sci-hub.se or no base rsc.org |
| Purification | Often requires chromatography | Simple filtration rsc.orgresearchgate.net |
Recent advancements have demonstrated the synthesis of proline-derived benzenesulfonamides under metal-free conditions. acs.orgnih.gov One method involves the base-mediated coupling of benzenesulfonyl azides with proline. acs.org Another approach utilizes a three-component reaction of proline, aldehydes, and sulfonyl azides to produce N-sulfonyl amidines, also under metal-free conditions. researchgate.net While these examples focus on benzenesulfonamides and more complex structures, the underlying principles of activating the sulfonyl group and amine without the need for metal catalysts are applicable to the synthesis of simpler sulfonamides like this compound. These methods often provide high yields and can be performed under mild reaction conditions. acs.orgresearchgate.net
Characterization Techniques in Synthetic Verification
The confirmation of the chemical structure and purity of newly synthesized compounds like this compound is a critical step in synthetic chemistry. A suite of analytical techniques is employed to provide unambiguous evidence of the target molecule's identity and integrity. These methods include spectroscopic analysis, X-ray diffraction, and elemental analysis, each offering unique insights into the molecular structure.
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopy is a cornerstone for the structural elucidation of organic compounds. nih.govnih.gov Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used in conjunction to piece together the molecular puzzle. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu For this compound, ¹H NMR would be expected to show distinct signals for the different proton environments. The methyl (CH₃) protons attached to the sulfur atom would appear as a singlet, while the two methylene (B1212753) (CH₂) groups of the chloroethyl moiety would present as two triplets due to coupling with each other. The chemical shifts of these signals are influenced by the electronegativity of the adjacent atoms (N, Cl, SO₂). msu.edu ¹³C NMR would complement this by showing three distinct signals corresponding to the methyl carbon, the methylene carbon bonded to nitrogen, and the methylene carbon bonded to chlorine. acs.org
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. msu.edu The mass spectrum for this compound would show a molecular ion (M+) peak corresponding to its molecular weight (157.62 g/mol ). nih.govbiosynth.com The presence of chlorine is easily identified by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu
| Technique | Expected Observations for this compound | Information Gained |
|---|---|---|
| ¹H NMR | Singlet for CH₃-S; Two triplets for -CH₂-CH₂-Cl | Proton environment, connectivity, and number of protons. msu.edu |
| ¹³C NMR | Three distinct signals for the three carbon environments. | Number and type of unique carbon atoms. acs.org |
| IR Spectroscopy | Strong absorptions for SO₂ stretching (1130-1170 cm⁻¹); S-N stretching (836-947 cm⁻¹). jst.go.jpjst.go.jp | Identification of key functional groups (sulfonamide). nih.gov |
| Mass Spectrometry | Molecular ion peak (m/z); Characteristic M+2 peak for chlorine isotope. msu.edu | Molecular weight and elemental composition. msu.edu |
X-ray Diffraction for Structural Elucidation
When a crystal is irradiated with X-rays, the beams are diffracted in a specific pattern based on the arrangement of atoms. nih.gov Analysis of this diffraction pattern allows for the creation of an electron density map, from which the exact position of each atom can be determined. ijsr.net While the specific crystal structure of this compound is not detailed in the available literature, studies on numerous other sulfonamide derivatives demonstrate the power of this technique. ijsr.netnih.govnih.gov For example, X-ray crystallography has been used to study how sulfonamide drugs bind to their biological targets, revealing the critical interactions at the molecular level. nih.gov It has also been employed to analyze the various conformations that sulfonamide molecules can adopt. acs.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to deduce the empirical formula of a newly synthesized substance and serves as a crucial check for its purity. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. youtube.com
For this compound, with the molecular formula C₃H₈ClNO₂S, the theoretical elemental composition can be precisely calculated. A close match between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity. conicet.gov.ar
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 3 | 36.03 | 22.86% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 5.13% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.50% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.89% |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.30% |
| Sulfur | S | 32.07 | 1 | 32.07 | 20.35% |
| Total Molecular Weight | 157.64 g/mol |
Note: Calculations are based on standard atomic weights. nih.govnih.gov
Analogues and Derivatives with Related Structural Motifs
The structural motif of this compound is found within more complex molecules designed for specific biological or pharmacological purposes. By modifying the core structure, chemists can create analogues with tailored properties, such as irreversible receptor binding or improved therapeutic profiles.
N-terminal bis-(2-Chloroethyl)amino and Fluorosulphonyl Analogues
The bis-(2-chloroethyl)amino group, also known as a nitrogen mustard, is a well-known alkylating agent. chemicalbook.comresearchgate.net This reactive moiety has been incorporated into peptide analogues to create irreversible receptor antagonists. researchgate.net In one study, a bis-(2-chloroethyl)amino group was attached to the N-terminus of a peptide antagonist for the calcitonin gene-related peptide receptor. researchgate.net These analogues were shown to bind irreversibly to the receptor, causing a significant and lasting reduction in its activity. researchgate.net
Similarly, the fluorosulphonyl group is another reactive entity used to create covalent probes for studying biological systems. nih.govacs.org Fluorosulphonyl-containing compounds can react with nucleophilic residues, like serine, in the active site of enzymes, leading to irreversible inhibition. nih.gov The synthesis of analogues bearing these reactive groups allows researchers to permanently label and identify binding sites on proteins, providing valuable insights into drug-receptor interactions. researchgate.netacs.org Research has shown that bis-(2-chloroethyl)amino-modified analogues can be more effective as irreversible binders than their fluorosulphonyl counterparts. researchgate.net
N-(2-butylbenzofuran-5-yl)methanesulfonamide and Dronedarone Synthesis
The methanesulfonamide (B31651) group is a key structural feature of the antiarrhythmic drug Dronedarone. conicet.gov.arveeprho.com Dronedarone, chemically named N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-1-benzofuran-5-yl)methanesulfonamide, was developed as an alternative to Amiodarone with a safer side-effect profile. conicet.gov.arias.ac.in
The synthesis of Dronedarone involves the reaction of a key intermediate, 5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran (B130515), with methanesulfonyl chloride. google.com This step introduces the methanesulfonamide group onto the benzofuran ring system. conicet.gov.argoogle.com The inclusion of the methanesulfonamide group was a deliberate design choice to decrease the lipophilicity and shorten the metabolic half-life of the drug compared to Amiodarone, thereby reducing tissue accumulation and associated toxicities. conicet.gov.ar The control of impurities during this synthetic step is critical, as by-products such as disulfonamide derivatives can form. acs.org
Sulfonamides Derived from Carvacrol (B1668589)
The synthesis of sulfonamides from carvacrol is a noteworthy area of research, yielding compounds with significant biological potential. The general synthetic route involves a two-step process, commencing with the chlorosulfonation of carvacrol, followed by the reaction of the resulting sulfonyl chloride intermediate with a variety of amines. scirp.orgscirp.org
The initial step involves the preparation of 4-hydroxy-2-isopropyl-5-methylbenzene-1-sulfonyl chloride (ChS) by reacting carvacrol with chlorosulfonic acid. scirp.orgscirp.org To achieve optimal yields, an excess of chlorosulfonic acid is typically employed. scirp.org The reaction is generally conducted at a low temperature, for instance, by cooling the chlorosulfonic acid in an ice bath before the dropwise addition of carvacrol. scirp.orgscirp.org The intermediate product, ChS, is often used in the subsequent step without extensive purification due to its inherent instability. scirp.org
In the second step, the synthesized 4-hydroxy-2-isopropyl-5-methylbenzene-1-sulfonyl chloride is reacted with a range of primary or secondary amines to afford the corresponding sulfonamide derivatives. scirp.orgscirp.org These reactions are typically carried out in a suitable solvent such as dichloromethane. scirp.orgscirp.org The use of two equivalents of the amine is common, where one equivalent acts as the nucleophile and the second neutralizes the hydrochloric acid formed during the reaction. scirp.org This methodology has been shown to produce a diverse array of sulfonamides in good to excellent yields, generally ranging from 76% to 92%. scirp.org
A series of nine novel sulfonamides derived from carvacrol (designated as SULF-1 to SULF-9) have been synthesized and characterized. scirp.orgscirp.org The table below summarizes the physico-chemical data for these compounds.
Table 1: Physico-chemical Data for Sulfonamides Derived from Carvacrol (SULF-1 to SULF-9)
| Compound | Amine Moiety | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| SULF-1 | 4-Methylaniline | C₁₇H₂₁NO₃S | 319.42 | 162-164 | 85 |
| SULF-2 | 3,4-Dimethylaniline | C₁₈H₂₃NO₃S | 333.45 | 148-150 | 88 |
| SULF-3 | 4-Ethylaniline | C₁₈H₂₃NO₃S | 333.45 | 138-140 | 92 |
| SULF-4 | 4-Isopropylaniline | C₁₉H₂₅NO₃S | 347.48 | 144-146 | 89 |
| SULF-5 | 4-Methoxyaniline | C₁₇H₂₁NO₄S | 335.42 | 128-130 | 82 |
| SULF-6 | 4-Fluoroaniline | C₁₆H₁₈FNO₃S | 323.38 | 154-156 | 78 |
| SULF-7 | 4-Chloroaniline | C₁₆H₁₈ClNO₃S | 339.84 | 166-168 | 76 |
| SULF-8 | 4-Bromoaniline | C₁₆H₁₈BrNO₃S | 384.29 | 170-172 | 79 |
| SULF-9 | 4-(Trifluoromethyl)aniline | C₁₇H₁₈F₃NO₃S | 389.39 | 178-180 | 81 |
Data sourced from scientific literature. scirp.org
1,2,2-Tris(sulfonyl)hydrazines
1,2,2-Tris(sulfonyl)hydrazines represent a class of compounds designed as prodrugs of 1,2-bis(sulfonyl)hydrazines. Their synthesis has been explored in the context of developing novel therapeutic agents. A general approach to the synthesis of these compounds involves the reaction of a substituted hydrazine (B178648) with an excess of a sulfonyl chloride in the presence of a base, such as pyridine.
For instance, the synthesis of 1-methyl-1,2,2-tris(methylsulfonyl)hydrazine (B8362185) is achieved by reacting methylhydrazine with an excess of methanesulfonyl chloride in pyridine. A more complex derivative, 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine, has also been synthesized. While the detailed experimental procedure for the latter is not fully elaborated in the provided references, it is understood to be a multi-step synthesis.
More recently, research has focused on the synthesis of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, which are considered more potent analogs of the corresponding tris(sulfonyl)hydrazine. nih.govacs.org The synthesis of these acyl derivatives involves the reaction of a 1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine precursor with an appropriate acid chloride or acid anhydride. acs.org This approach allows for the introduction of various acyl groups, leading to a library of compounds with potentially enhanced biological activities. nih.govacs.org The acyl derivatives have been found to exhibit greater stability in aqueous media compared to their tris(sulfonyl) counterparts. nih.gov
N,N-bis(2-chloroethyl)methanesulfonamide
The synthesis of N,N-bis(2-chloroethyl)methanesulfonamide can be achieved through the reaction of a suitable amine precursor with methanesulfonyl chloride. A key intermediate in this synthesis is N,N-bis(2-chloroethyl)amine hydrochloride.
The preparation of N,N-bis(2-chloroethyl)amine hydrochloride can be accomplished by reacting diethanolamine with thionyl chloride. chemicalbook.com This reaction is typically performed in a solvent such as 1,2-dichloroethane. The diethanolamine is treated with thionyl chloride, leading to the formation of the desired hydrochloride salt as a crystalline solid in a quantitative yield. chemicalbook.com
With the N,N-bis(2-chloroethyl)amine hydrochloride in hand, the final step to obtain N,N-bis(2-chloroethyl)methanesulfonamide involves its reaction with methanesulfonyl chloride. This reaction is analogous to the synthesis of other N,N-bis(2-chloroethyl)sulfonamides, such as N,N-bis(2-chloroethyl)benzenesulfonamide, where the corresponding sulfonyl chloride is used. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid liberated from the amine hydrochloride and formed during the sulfonylation reaction.
Structure Activity Relationships Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.netresearchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds, thereby streamlining the design and synthesis process. researchgate.net
A critical first step in developing a robust QSAR model is the accurate determination of the molecular and electronic structure of the compounds under investigation. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. youtube.com Specifically, the B3LYP functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p), is frequently employed to optimize the geometries of sulfonamide derivatives and calculate their electronic properties. nih.govnih.gov
For a compound like N-(2-chloroethyl)methanesulfonamide, this method would be used to determine its three-dimensional conformation, bond lengths, bond angles, and the distribution of electron density within the molecule. youtube.com These calculations provide the foundational data for deriving the quantum chemical descriptors used in QSAR models. Studies on various sulfonamides have demonstrated that the choice of the DFT method over semi-empirical methods like AM1 or PM3 often leads to more accurate QSAR models with better correlation between calculated descriptors and experimental biological data. nih.gov
The optimized geometry of sulfonamide derivatives calculated using the DFT/B3LYP method serves as the basis for understanding their structural nuances. For instance, in a study of various benzene (B151609) sulfonamides, the B3LYP/6-31G(d,p) level of theory was used to obtain optimized structural parameters like bond lengths and angles, which are crucial for understanding the molecule's interaction with biological targets. youtube.com
Table 1: Illustrative Optimized Geometrical Parameters for a Generic Sulfonamide (Calculated using DFT/B3LYP)
| Parameter | Value |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C Bond Length | ~1.77 Å |
| N-H Bond Length | ~1.01 Å |
| O-S-O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
Note: This table provides generalized values for a typical sulfonamide and is for illustrative purposes. Specific values for this compound would require dedicated computational analysis.
Once the molecular and electronic structures are determined, a variety of quantum chemical descriptors can be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties and are used as independent variables in the QSAR equation. For sulfonamides, a wide range of descriptors have been found to be relevant for their biological activity. nih.govuni.lu
Commonly used quantum chemical descriptors in QSAR studies of sulfonamides include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. youtube.comnih.gov These descriptors provide insights into the molecule's reactivity, polarity, and ability to participate in electronic interactions. nih.gov
Thermodynamic Descriptors: Total energy, entropy, and heat of formation. nih.gov
Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). nih.gov
In a QSAR study on a series of aromatic and heterocyclic sulfonamides as carbonic anhydrase inhibitors, descriptors such as dipole moment, HOMO and LUMO energies, and electronegativity were calculated using the DFT/B3LYP method and were found to be significant in the resulting QSAR models. uni.lu Similarly, a study on the toxicity of sulfonamide antibiotics utilized quantum chemical descriptors calculated at the DFT-B3LYP/6-311++G(d,p) level to develop predictive QSAR models. nih.gov
Table 2: Key Quantum Chemical Descriptors and Their Significance in Sulfonamide QSAR
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Electronegativity | χ | Describes the ability to attract electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
The ultimate goal of QSAR modeling is to develop a statistically robust model with good predictive power. For sulfonamides, QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antibacterial properties. slideshare.netcapes.gov.br
A typical QSAR model is represented by a linear or non-linear equation that relates the biological activity (often expressed as the logarithm of the inhibitory concentration, IC50, or the equilibrium constant, Ki) to the calculated descriptors. The statistical quality of the model is assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²CV), and the Fischer statistic (F). slideshare.netnih.gov
For instance, a QSAR study on sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity resulted in models with reliable predictive performance, with R² values ranging from 0.8301 to 0.9636 for the training sets. slideshare.net Another study on acetazolamide (B1664987) and sulfanilamide (B372717) derivatives as carbonic anhydrase inhibitors yielded a five-parameter linear QSAR model with an R² value of approximately 0.94 and an R²CV of 0.85, indicating a strong predictive capability. nih.gov These models highlight the importance of descriptors related to mass, polarizability, electronegativity, and the presence of specific chemical bonds in determining the anticancer activity of these compounds. slideshare.net
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This method is crucial for understanding the molecular basis of drug action and for designing new, more potent inhibitors. researchgate.net
For sulfonamide-based compounds, molecular docking studies have been instrumental in elucidating their interactions with various protein targets. These studies can identify key amino acid residues in the binding site that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. pan.olsztyn.plnih.gov
In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a relevant protein target. For example, studies on sulfonamide inhibitors of carbonic anhydrase have shown that the sulfonamide group typically coordinates to the zinc ion in the active site, while other parts of the molecule form interactions with surrounding amino acid residues. A study on aryl sulfonamide derivatives as Mcl-1 inhibitors used molecular docking to explore the influence of key substituents and chirality on the binding affinity. researchgate.net
The analysis of ligand-protein interactions often reveals that specific structural features of the sulfonamide are crucial for binding. For instance, the sulfonamide oxygens are often key binding motifs, forming hydrogen bonds or other interactions with the protein. pan.olsztyn.plnih.gov
Table 3: Common Ligand-Protein Interactions for Sulfonamide Derivatives
| Interaction Type | Description |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. |
| Electrostatic Interactions | Interactions between charged or polar groups. |
| π-π Stacking | Interactions between aromatic rings. |
| Metal Coordination | Interaction of the sulfonamide group with a metal ion in the active site. |
Quantum chemical calculations, particularly DFT methods, can complement molecular docking studies by providing a more detailed understanding of the electronic aspects of ligand-protein interactions. These calculations can be used to determine the charge distribution on the ligand, its molecular electrostatic potential (MEP), and the energies of its frontier molecular orbitals (HOMO and LUMO). youtube.com
The MEP map, for instance, can visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are likely to be involved in electrostatic interactions with the protein. youtube.com In studies of sulfonamides, the MEP can highlight the negative potential around the sulfonyl oxygens, indicating their propensity to act as hydrogen bond acceptors.
Computational Studies on Vibrational Transitions and NMR Chemical Shifts
Computational chemistry provides powerful tools for predicting the structural and electronic properties of molecules, including their vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodologies are well-established and have been applied to closely related structures. These studies allow for a theoretical understanding of the molecule's behavior at the atomic level.
Theoretical investigations typically employ Density Functional Theory (DFT), a method that calculates the electronic structure of molecules to determine their properties. For vibrational analysis, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and predict infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled using a Scaled Quantum Mechanics Force Field (SQMFF) methodology to correct for systematic errors and improve agreement with experimental data. nih.govkaratekin.edu.tr Such analyses allow for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. For instance, in a study on the related compound methanesulfonamide-N,N'-1,2-ethanediylbis (msen), DFT calculations were crucial for assigning the observed IR and Raman bands to specific molecular motions. nih.gov
Table 1: Representative Vibrational Mode Assignments for Structurally Related Compounds This table illustrates typical vibrational frequencies calculated using DFT for functional groups present in or similar to those in this compound, based on data from analogous molecules.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference Compound |
| N-H | Stretching | ~3450 | Cyclophosphamide nih.gov |
| C-H (in CH₃) | Asymmetric/Symmetric Stretching | 2900 - 3000 | msen nih.gov |
| C-H (in CH₂) | Asymmetric/Symmetric Stretching | 2850 - 2950 | msen nih.gov |
| S=O | Asymmetric/Symmetric Stretching | 1300 - 1400 / 1150 - 1200 | msen nih.gov |
| C-N | Stretching | 1000 - 1100 | msen nih.gov |
| S-N | Stretching | ~900 | msen nih.gov |
| C-Cl | Stretching | ~650 | 2-chloroethyl benzene researchgate.net |
Note: The data is derived from computational studies on the specified reference compounds and serves as an illustrative guide for this compound.
Conformational Analysis and Steric Effects
Influence of Substituent Position on Molecular Properties
The three-dimensional structure and properties of this compound are significantly influenced by the nature and relative positions of its substituents. The flexible ethyl chain allows the molecule to adopt various conformations, and the position of the terminal chlorine atom creates specific steric and electronic effects.
Steric effects arise from the spatial arrangement of atoms. The chlorine atom is bulkier than a hydrogen atom, and its presence introduces steric hindrance that can influence the molecule's preferred shape and its ability to interact with biological targets. unina.it The principle of minimizing steric repulsion dictates that the molecule will preferentially adopt a conformation where the bulky chloro group is positioned as far as possible from other non-bonded atoms. unina.it Studies on related molecules, such as retinoic acids, show that steric energies are key determinants of conformational preferences around single bonds. nih.gov In this compound, this would primarily affect the rotation around the C-C and C-N bonds of the ethylamine (B1201723) linker.
Electronic effects also play a crucial role. Chlorine is a highly electronegative atom, which induces a partial positive charge on the carbon atom it is attached to (C-Cl bond polarization). This electronic perturbation can influence the reactivity of that part of the molecule and affect intramolecular interactions. For example, in studies of heterocycles bearing N-β-chloroethyl substituents, uncommon intramolecular Cl···N weak interactions have been observed, which can stabilize certain conformations. researchgate.net Such an interaction is plausible in this compound, potentially influencing the orientation of the chloroethyl chain relative to the sulfonamide nitrogen.
Torsion Angles and Molecular Conformation
The primary torsion angles of interest are:
C(methyl)-S-N-C(ethyl): Describes the rotation around the S-N bond.
S-N-C-C: Describes the rotation around the N-C bond.
N-C-C-Cl: Describes the rotation around the C-C bond.
Each of these rotations can lead to different conformers, which may have different energies. Conformational analysis of the related compound methanesulfonamide-N,N'-1,2-ethanediylbis (msen) revealed six stable rotational isomers resulting from different combinations of trans and gauche arrangements around the central C-C bond. nih.gov A trans conformation (torsion angle ≈ 180°) is often sterically favored, while a gauche conformation (torsion angle ≈ ±60°) can be stabilized by other interactions.
For this compound, rotation around the C-C bond can place the nitrogen and chlorine atoms in a trans or gauche relationship. The trans conformer is generally expected to be lower in energy due to reduced steric repulsion between the bulky sulfonamide group and the chlorine atom. However, as noted previously, intramolecular hydrogen bonding or other weak interactions in the gauche conformer could potentially stabilize it. researchgate.net
Table 2: Key Torsion Angles and Potential Conformations
| Torsion Angle (Atoms) | Conformation | Approximate Angle | Expected Stability |
| S-N-C-C | Trans / Gauche | ±180° / ±60° | Dependent on steric interactions with the methylsulfonyl group. |
| N-C-C-Cl | Trans (Anti) | ±180° | Generally more stable due to reduced steric hindrance. |
| N-C-C-Cl | Gauche | ±60° | Less stable sterically, but could be influenced by intramolecular forces. |
This table presents a qualitative analysis of the expected conformations based on general chemical principles.
Comparison with Structurally Similar Compounds for SAR Insights
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. By comparing this compound with structurally similar compounds, we can infer how specific molecular features contribute to its potential interactions. The core components of the molecule are the methanesulfonyl group (CH₃SO₂), the sulfonamide linkage (-SO₂NH-), and the N-(2-chloroethyl) substituent.
The Sulfonamide Group: The sulfonamide moiety is a well-known pharmacophore present in a vast array of therapeutic agents. Its hydrogen-bonding capabilities (with the N-H as a donor and the S=O oxygens as acceptors) are critical for binding to many biological targets. researchgate.netrsc.org In studies of PPARγ modulators, the sulfonamide linker was found to be critical for activity, forming key hydrogen bonds within the receptor's binding pocket. researchgate.net This suggests that the sulfonamide group in this compound is likely a primary site for forming specific, directional interactions with a biological partner.
The N-substituent: The nature of the group attached to the sulfonamide nitrogen is a key determinant of activity and selectivity.
Comparison with Alkyl/Aryl Sulfonamides: In many SAR studies, replacing a simple alkyl group with an aromatic ring or a more complex substituent drastically alters activity. For example, in a series of antifungal sulfonamides, compounds with phenyl substituents were significantly more active than those with simple alkyl groups, demonstrating the importance of this position for optimizing interactions. nih.gov
The 2-Chloroethyl Group: This specific substituent is known as a reactive moiety. It can act as an alkylating agent, capable of forming a covalent bond with nucleophilic sites (like nitrogen, oxygen, or sulfur atoms in amino acid residues) on a biological target, often via an intermediate aziridinium (B1262131) ion. This mechanism is characteristic of nitrogen mustards, a class of anticancer agents that includes Cyclophosphamide, which contains a bis(2-chloroethyl)amine (B1207034) group. nih.gov Therefore, a primary SAR hypothesis for this compound is that it may act as an irreversible or covalent inhibitor, with the chloroethyl group providing the reactive "warhead." The flexible ethyl linker allows this warhead to be positioned correctly within a binding site recognized by the methanesulfonamide (B31651) portion.
Biological Activity and Pharmacological Research
Serotonergic System Modulation
Research has indicated that N-(2-chloroethyl)methanesulfonamide acts as a serotonergic drug, interacting with multiple components of the serotonin (B10506) system. biosynth.com The pharmacological activity of this compound is suggested to stem from its inhibition of serotonin receptors, which are crucial in regulating mood, sleep, appetite, and other physiological functions. biosynth.com
Anticancer and Antineoplastic Activity
The biological activity of this compound also extends to potential anticancer applications, with some research investigating its efficacy against leukemia models. The mechanism of action is thought to involve the alkylation of biological molecules, where the chloroethyl group covalently bonds with nucleophilic sites, disrupting DNA replication and protein function.
Mechanism of Action in Cancer Cells (e.g., DNA Cross-linking, Cell Cycle Arrest, Apoptosis Induction)
The anticancer potential of chloroethyl-containing compounds often lies in their ability to interfere with fundamental cellular processes in cancer cells, including DNA replication and cell division. Research into related compounds suggests that this compound may operate through similar mechanisms.
DNA Cross-linking: A related chloroethylating agent, 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone), has been shown to induce DNA interstrand cross-links. This process is crucial for its antitumor activity. Studies have demonstrated that DNA treated with this agent continues to form cross-links over several hours, indicating the formation of stable precursor molecules that lead to this DNA damage. This mechanism is comparable to that of established chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea. The formation of these cross-links can be prevented by the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase, highlighting the specific nature of the DNA adducts formed.
Cell Cycle Arrest and Apoptosis Induction: While direct studies on this compound are limited, research on other sulfonamide derivatives provides insight into potential mechanisms. For instance, certain sulfonamide compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. One study on a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative demonstrated its ability to cause cell cycle arrest at the G0/G1 or G2/M phase in different acute leukemia cell lines. nih.gov This arrest was followed by apoptosis, or programmed cell death, which was initiated through both extrinsic and intrinsic pathways. nih.gov Similarly, other novel sulfonamide chalcones have been found to disrupt the cell cycle at the G2/M phase and lead to cell death through apoptosis or necroptosis in colorectal cancer cells. nih.gov The induction of cell cycle arrest often involves the modulation of key regulatory proteins. For example, studies on other anticancer agents have shown that they can halt the cell cycle by affecting the activity of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for the transition between cell cycle phases. frontiersin.orgbiomolther.org Apoptosis induction, in turn, can be triggered by these cell cycle disruptions and often involves the activation of caspases, a family of protease enzymes that execute the process of cell death. nih.govoncotarget.com
Prodrug Concepts in Cancer Chemotherapy
Prodrugs are inactive or less active molecules that are converted into active therapeutic agents within the body, often at the specific site of action, such as a tumor. This strategy is designed to improve drug delivery and reduce systemic toxicity. The (2-chloroethyl) group is a key component in several alkylating chemotherapeutic prodrugs. nih.gov
The fundamental principle behind these prodrugs is the bioactivation to form a reactive species that can alkylate DNA. nih.gov Nitrogen mustards, characterized by the bischloroethyl group, are a classic example. They form a reactive aziridinium (B1262131) intermediate that alkylates DNA, leading to interstrand cross-links and subsequent cell death. nih.gov This approach has been applied in the design of various prodrugs. For instance, (2-chloroethyl)nitrosocarbamates have been synthesized with carrier moieties intended to act as prodrugs, aiming to enhance water solubility or target specific tissues. nih.gov Another strategy involves conjugating the alkylating moiety to other molecules, such as 1,4-naphthoquinone, to create hybrid molecules with potentially enhanced cytotoxic activity against cancer cells. nih.gov These hybrid molecules aim to combine the DNA-damaging properties of the chloroethyl group with other anticancer mechanisms, such as the induction of reactive oxygen species. nih.gov
Targeting Specific Cellular Pathways (e.g., CDK inhibitors)
Modern cancer therapy increasingly focuses on targeting specific cellular pathways that are dysregulated in cancer cells. One such set of targets are the cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. While there is no direct evidence linking this compound to CDK inhibition, the broader class of sulfonamides has been explored for this purpose.
The general concept involves designing small molecules that can fit into the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity and preventing cell cycle progression. Numerous CDK inhibitors have been developed and are in various stages of clinical investigation for cancer treatment. While specific research on this compound as a CDK inhibitor is lacking, the structural motif of sulfonamides is present in various kinase inhibitors, suggesting a potential avenue for future drug design and discovery.
Neuropharmacological Effects
Animal Models of Anxiety and Depression
This compound has demonstrated efficacy in animal models of anxiety and depression. nih.gov Animal models are essential tools for evaluating the potential of new therapeutic compounds for psychiatric disorders. nih.gov These models aim to replicate specific aspects of human conditions, such as anhedonia (the inability to feel pleasure), behavioral despair, or anxiety-like behaviors. nih.govnih.gov
Commonly used models for depression include learned helplessness, chronic mild stress, and social defeat paradigms. nih.gov For anxiety, tests like the elevated plus maze are frequently employed. The effectiveness of a compound in these models, for example by reversing stress-induced behaviors, suggests it may have antidepressant or anxiolytic properties in humans. The finding that this compound is effective in these models points to its potential interaction with neurobiological systems that regulate mood and emotion. nih.gov
Modulation of Cortical Activity and Cerebral Blood Flow
The central nervous system's function is tightly linked to neuronal activity and cerebral blood flow (CBF). Anesthetic agents and other neuroactive compounds can significantly alter these parameters. nih.govopenanesthesia.org While direct studies on this compound's effect on cortical activity and CBF are not available, the principles of how such modulation occurs are well-established.
Cortical Activity: Neuronal activity in the cortex can be modulated by altering the balance between excitation and inhibition. nih.gov This can be achieved through various mechanisms, including direct action on ion channels or interaction with neurotransmitter systems. Bioelectronic approaches have shown that the delivery of specific ions or neurotransmitters can precisely control neuronal firing in cortical organoids. nih.gov Psychedelic drugs, for instance, are thought to exert their effects by modulating cortico-striatal-thalamo-cortical circuits, which alters the flow of information to the cortex. nih.gov Electrical stimulation of different cortical layers can also evoke distinct patterns of activity, including periods of excitation and silence, which are modulated by the brain's behavioral state (e.g., wakefulness vs. anesthesia). biorxiv.orgelifesciences.org
Cerebral Blood Flow: CBF is closely coupled with the cerebral metabolic rate of oxygen (CMRO2). openanesthesia.org Many intravenous anesthetics cause a parallel reduction in both CMRO2 and CBF. openanesthesia.org However, some agents can uncouple this relationship. For instance, certain volatile anesthetics have intrinsic vasodilatory properties that can increase CBF even as they reduce CMRO2. openanesthesia.org Furthermore, specific compounds can enhance brain targeting by regulating cerebral blood flow. nih.gov For example, vinpocetine-derived nanoparticles have been shown to improve their delivery to the brain by increasing CBF. nih.gov
Interaction with Adrenoceptors and Neurotransmitter Systems
This compound is described as a serotonergic drug. nih.gov This indicates that its neuropharmacological effects are likely mediated through its interaction with the serotonin system.
Specifically, it has been shown to bind to the 5-HT4 receptor and has an affinity for the 5-HT1A receptor. nih.gov The serotonin (5-HT) system is a critical neurotransmitter system involved in regulating a wide array of physiological and psychological processes, including mood, anxiety, sleep, and cognition. nih.govnih.gov The 5-HT1A and 5-HT4 receptors are subtypes of serotonin receptors that are important targets for therapeutic drugs. For example, long-term antidepressant treatments can lead to a tonic activation of forebrain 5-HT1A receptors. nih.gov The activation of 5-HT2A receptors, another subtype, is central to the action of classic hallucinogens and is also a target for antipsychotic medications. nih.gov Ligands for 5-HT2A receptors have also been investigated for their anti-inflammatory effects in the gut. mdpi.com
The interaction of this compound with these specific serotonin receptors provides a clear mechanism for its observed effects in animal models of anxiety and depression. nih.gov
In addition to the serotonin system, other neurotransmitter systems like the adrenergic system are also crucial. Adrenoceptors, such as the beta-2 adrenergic receptor (β2AR), are important targets for drugs regulating cardiovascular and pulmonary functions. nih.gov The binding of various ligands to these receptors can be highly specific, involving distinct interactions within the receptor's binding pocket. nih.gov While a direct interaction of this compound with adrenoceptors has not been detailed, the chloroethylamine chemical structure is present in compounds that do interact with these systems.
Other Potential Biological Activities
While primary research has focused on certain areas, the chemical structure of this compound suggests potential for a wider range of biological interactions. The presence of a reactive chloroethyl group and a sulfonamide moiety, common pharmacophores, indicates that the compound could be explored for various other therapeutic applications. The following sections delve into research concerning its anti-inflammatory, antimicrobial, anti-angiogenic, enzyme inhibitory, and antiparasitic properties.
An extensive review of the available scientific literature did not yield specific studies or data concerning the anti-inflammatory properties of this compound. While the broader class of sulfonamides contains compounds with diverse biological activities, including anti-inflammatory agents, this particular activity has not been documented for this compound itself.
Research has indicated that this compound possesses antimicrobial properties. It has reportedly been evaluated for its effectiveness against several bacterial strains, suggesting potential for its development as an antimicrobial agent in clinical settings. However, detailed studies specifying the spectrum of activity, such as the particular bacterial strains inhibited and the corresponding minimum inhibitory concentrations (MICs), are not widely available in the reviewed literature. The general class of sulfonamides has a long history of use as antibacterial agents, and other novel sulfonamide derivatives continue to be synthesized and tested against various Gram-positive and Gram-negative bacteria. mdpi.com
There is no direct evidence or published research in the reviewed literature to suggest that this compound has been investigated for or possesses anti-angiogenic activity. While related chemical structures, such as certain phenyl-3-(2-chloroethyl)ureas, have been studied as potent antimicrotubule agents that can inhibit angiogenesis, these findings cannot be directly extrapolated to this compound.
This compound has been identified as a serotonergic drug. biosynth.com Its mechanism of action is reported to involve the inhibition of serotonin release in the brain through the blockade of chloride channels. biosynth.com This activity is linked to its binding affinity for specific serotonin receptors. biosynth.com
The key molecular interactions of this compound are summarized below:
| Target Receptor | Reported Activity | Implication |
| 5-HT4 Receptor | Binding and inhibition | Contributes to serotonin release inhibition biosynth.com |
| 5-HT1A Receptor | Affinity | Potential role in anxiety and depression models biosynth.com |
| Chloride Channels | Blockade | Direct mechanism for inhibiting serotonin release biosynth.com |
The molecule's structure plays a crucial role in its activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the reactive chlorine atom on the ethyl chain allows for alkylation of nucleophilic sites in proteins, such as enzymes, potentially leading to irreversible inhibition.
While this compound has specific targets, other related methanesulfonamide (B31651) derivatives have been developed as potent enzyme inhibitors for different targets. For instance, a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and shown to be highly effective inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov One compound in this series demonstrated an IC₅₀ value of 1.12 nM, highlighting the potential of the methanesulfonamide scaffold in designing potent enzyme inhibitors. nih.gov
Inhibitory Activity of a Related Methanesulfonamide Derivative
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|
Based on a review of available scientific literature, there are no specific studies or documented reports on the evaluation of this compound for antiparasitic or trypanocidal activity. Although the broader sulfonamide class of compounds has been explored for various therapeutic uses, including antimalarial agents, research into the potential of this compound against parasites like Trypanosoma has not been published.
Mechanism of Action Studies
Molecular Target Identification and Validation
The validation of N-(2-chloroethyl)methanesulfonamide's molecular targets involves a range of studies from receptor binding assays to analyses of its interactions with crucial biomolecules like DNA.
This compound is recognized as a serotonergic agent, demonstrating affinity for specific serotonin (B10506) receptors. biosynth.com It has been shown to bind to the 5-HT4 receptor and also possesses an affinity for the 5-HT1A receptor. biosynth.com This binding activity is central to its pharmacological profile, as these receptors are involved in regulating a wide array of physiological functions, including mood and cognition. biosynth.com Molecular modeling studies have provided further insight into these interactions. biosynth.com
Table 1: Receptor Binding Profile of this compound
| Receptor Target | Reported Activity | Reference |
|---|---|---|
| 5-HT4 | Binding affinity | biosynth.com |
The chemical structure of this compound lends itself to the study of enzyme inhibition. It is utilized in biochemical research to explore protein modification and enzyme inhibition. The compound can alkylate specific amino acids within an enzyme's structure, leading to a decrease in enzymatic activity. This characteristic makes it a useful tool for investigating enzyme mechanisms and for the potential development of targeted inhibitors.
While direct allosteric modulation by this compound is not detailed in the provided research, a related compound, N-(2-chloroethyl)benzenesulfonamide, has been studied for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition disrupts pH regulation in cancer cells, leading to reduced proliferation and increased apoptosis.
A primary mechanism of action for this compound is its function as an alkylating agent, enabling it to form covalent bonds with nucleophilic sites in biomolecules, most notably DNA. This interaction is critical to its potential as a chemotherapeutic agent, as the alkylation of DNA can disrupt the fundamental processes of DNA replication and transcription.
Studies on the closely related compound, 2-chloroethyl (methylsulfonyl)methanesulfonate (CIEtSoSo), suggest a specific mode of action involving the chloroethylation of guanine (B1146940) O6 positions within the DNA structure. nih.gov This action leads to the formation of DNA interstrand cross-links, a type of damage that is particularly difficult for cells to repair. nih.gov The formation of these cross-links is often delayed, occurring 6 to 12 hours after exposure. nih.gov Additionally, the compound promptly forms DNA-protein cross-links. nih.gov This capacity to damage DNA contributes to the induction of cell cycle arrest and apoptosis in rapidly dividing cells.
Table 2: DNA Interaction Profile
| Type of Interaction | Mechanism | Consequence | Reference |
|---|---|---|---|
| DNA Alkylation | Covalent bonding to nucleophilic sites | Disruption of DNA replication and transcription | |
| Interstrand Cross-linking | Chloroethylation of guanine O6 positions | Inhibition of DNA separation, cell cycle arrest | nih.gov |
Cellular and Subcellular Effects
The molecular interactions of this compound translate into significant effects at the cellular and subcellular levels, including the modulation of critical signaling pathways and the blockade of ion channels.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial network that governs cell survival, growth, and proliferation. nih.gov Dysregulation of the PI3K/Akt-mTOR pathway is a frequent occurrence in human cancer and is implicated in therapeutic resistance. nih.gov As an alkylating agent that induces DNA damage and apoptosis, this compound's downstream effects could intersect with this pathway, which is a key regulator of cell death and survival processes. However, direct modulation of the PI3K/Akt-mTOR pathway by this compound is a subject that requires further specific investigation.
A distinct cellular effect of this compound is its ability to act as a blocker of chloride channels. biosynth.com This action is directly linked to its serotonergic properties, as the blockade of these channels leads to an inhibition of serotonin release in the brain. biosynth.com This mechanism highlights a non-DNA-targeted pathway through which the compound exerts its biological effects.
Effects on Microtubule Polymerization
The half-maximal inhibitory concentrations (IC₅₀) for the inhibition of microtubule polymerization for five different indole (B1671886) sulfonamide compounds are detailed below.
| Compound | IC₅₀ for Microtubule Polymerization Inhibition (µM) |
| Indole Sulfonamide 1 | 20 |
| Indole Sulfonamide 2 | 10 |
| Indole Sulfonamide 3 | 24 |
| Indole Sulfonamide 4 | 25 |
| Indole Sulfonamide 5 | 15 |
| Data sourced from a study on the antiproliferative mechanism of indole sulfonamides. acs.org |
In Vitro and In Vivo Mechanistic Investigations
Cell-based assays have been crucial in defining the anticancer mechanisms of the aryl sulfonamide Indisulam.
Flow Cytometry: Flow cytometry analysis is used to determine the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). abcam.com Studies on Indisulam have shown it effectively halts cell cycle progression. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, treatment with Indisulam led to a significant increase in the percentage of cells in the G2 phase of the cell cycle, with a corresponding decrease in the G1 phase population. nih.gov This G2/M arrest is a common outcome for agents that interfere with processes required for mitosis, such as microtubule function or, in the case of Indisulam, the expression of necessary cell cycle proteins. nih.govresearchgate.net
The table below illustrates the effect of Indisulam on cell cycle distribution in the Jurkat T-ALL cell line.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
| Control | 48.7 | 34.6 | 16.7 |
| Indisulam | 33.2 | 31.9 | 34.9 |
| Data represents the approximate cell cycle distribution in Jurkat cells following Indisulam treatment, as described in mechanistic studies. nih.gov |
Western Blot: Western blot analysis reveals changes in protein levels within a cell and has been fundamental to understanding Indisulam's mechanism. The primary mechanism of Indisulam is not microtubule disruption but acting as a "molecular glue" that induces the degradation of the RNA-binding motif protein 39 (RBM39). nih.govnih.gov Western blot analyses consistently show a dose-dependent decrease in RBM39 protein levels in cancer cells treated with Indisulam. nih.govnih.gov
The degradation of RBM39 leads to errors in mRNA splicing, which in turn affects the levels of other key proteins. Western blot studies have confirmed that Indisulam treatment can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax. nih.gov Furthermore, it leads to an increase in cleaved PARP and cleaved caspase-8, which are markers of apoptosis (programmed cell death), and a decrease in proliferation markers like c-Myc. nih.govnih.gov
The table below summarizes the observed changes in key proteins following Indisulam treatment in cancer cell lines.
| Protein | Function | Effect of Indisulam Treatment |
| RBM39 | RNA Splicing Factor | Decreased (Degradation) nih.govnih.gov |
| c-Myc | Proliferation | Decreased nih.gov |
| Bcl-2 | Anti-Apoptotic | Decreased nih.gov |
| Bax | Pro-Apoptotic | Increased nih.gov |
| Cleaved PARP | Apoptosis Marker | Increased nih.gov |
| Cleaved Caspase-3 | Apoptosis Executioner | Increased nih.gov |
The in vivo efficacy of Indisulam has been validated in multiple animal models, particularly xenograft models where human cancer cells are implanted into immunodeficient mice. In a xenograft model using IMR-32 neuroblastoma cells, intravenous administration of Indisulam resulted in complete tumor regression. nih.gov Remarkably, no disease relapse was observed for up to 66 days after the treatment period ended. nih.gov Similarly, in a xenograft model for human cervical cancer using HeLa cells, Indisulam treatment significantly reduced tumor volume and weight compared to the control group. nih.gov Histological analysis of these tumors confirmed that Indisulam decreased the number of proliferating, Ki-67-positive cells. nih.gov These animal studies confirm that the molecular mechanisms observed in cell-based assays—leading to cell cycle arrest and apoptosis—translate into potent anti-tumor activity in a living organism. nih.govnih.gov
Preclinical Research and Translational Aspects
Early Stage Preclinical Development
The initial stages of preclinical research aim to identify and validate a compound's potential as a drug candidate. This includes hit and lead selection, followed by efficacy testing in various models.
Hit and Lead Selection Studies
In Vitro and In Vivo Efficacy Studies
Early efficacy studies are designed to assess a compound's biological activity in both laboratory-based assays and animal models. Available data indicates that N-(2-chloroethyl)methanesulfonamide exhibits serotonergic properties and potential anticancer activity.
One area of investigation for this compound is its effect on the central nervous system. It has been identified as a serotonergic drug with an affinity for the 5-HT4 and 5-HT1A receptors. science.gov This interaction with the serotonin (B10506) system, a key regulator of mood and anxiety, has led to its evaluation in animal models for these conditions, where it has reportedly shown effectiveness. science.gov The forced swim test and the elevated plus-maze are standard behavioral paradigms used to assess antidepressant and anxiolytic activity, respectively, in rodents. mdpi.comnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netnih.gov
In a different therapeutic area, a closely related compound, 2-Chloroethyl (methylsulfonyl)methanesulfonate, has demonstrated significant in vivo anticancer activity. In studies using a P388 leukemia mouse model, this related compound showed high efficacy. nih.gov
Below is a hypothetical representation of how efficacy data for this compound could be presented.
Table 1: Hypothetical In Vitro Efficacy Data for this compound
| Target | Assay Type | Result (e.g., Kᵢ, IC₅₀) |
| 5-HT₄ Receptor | Radioligand Binding Assay | Value (nM) |
| 5-HT₁ₐ Receptor | Radioligand Binding Assay | Value (nM) |
| P388 Leukemia Cells | Cell Viability Assay | Value (µM) |
Table 2: Hypothetical In Vivo Efficacy Data for this compound
| Animal Model | Efficacy Endpoint | Result |
| Mouse Model of Anxiety (Elevated Plus-Maze) | Time Spent in Open Arms | % Increase vs. Control |
| Mouse Model of Depression (Forced Swim Test) | Immobility Time | % Decrease vs. Control |
| P388 Leukemia Mouse Model | Mean Survival Time | % Increase vs. Control |
Advanced Preclinical Studies
Following initial efficacy screening, promising compounds undergo more extensive testing in disease-specific models and formal toxicology and pharmacokinetic studies under Good Laboratory Practice (GLP) conditions.
Animal Models for Specific Disease States (e.g., Epilepsy, MS, ALS)
While this compound has shown potential as a serotonergic agent, there is currently no publicly available research detailing its evaluation in established animal models for epilepsy, multiple sclerosis (MS), or amyotrophic lateral sclerosis (ALS).
Epilepsy: Animal models of epilepsy are crucial for testing the anticonvulsant potential of new compounds. These models can be genetically predisposed animals or induced through chemical convulsants or electrical stimulation.
Multiple Sclerosis (MS): The primary animal model for MS is experimental autoimmune encephalomyelitis (EAE), which mimics the inflammatory demyelination characteristic of the human disease.
Amyotrophic Lateral Sclerosis (ALS): Rodent models expressing mutations in genes such as SOD1 are commonly used to study the pathogenesis of ALS and to test potential therapeutic interventions. researchgate.netcriver.com
GLP-Tox/PK Studies in Animal Models
Good Laboratory Practice (GLP) toxicology and pharmacokinetic (PK) studies are regulatory requirements for any new drug candidate before it can be tested in humans. criver.com These studies are conducted to stringent standards to ensure the quality and integrity of the data. There are no publicly accessible GLP toxicology or pharmacokinetic study reports for this compound. Such studies would typically involve determining the maximum tolerated dose (MTD) and assessing for any target organ toxicity in at least two animal species (one rodent and one non-rodent).
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
Understanding how a drug moves through the body (pharmacokinetics) and how it affects the body (pharmacodynamics) is fundamental to its development.
The pharmacodynamics of this compound are linked to its activity as a serotonergic agent, specifically its interaction with 5-HT4 and 5-HT1A receptors. science.gov In vivo receptor occupancy studies would be necessary to determine the extent and duration of target engagement at these receptors at various doses. nih.govnih.gov
Detailed pharmacokinetic parameters for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life, have not been reported in the public domain. nih.gov A study on N-2-chloroethylaziridine, a metabolite of the anticancer drug cyclophosphamide, provides an example of how such pharmacokinetic data are determined in animal models, but this is a different chemical entity. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
While specific public-domain ADME data for this compound is not extensively detailed, the evaluation would follow a standard paradigm for small molecule drug candidates. ADME studies are critical for understanding the pharmacokinetic profile of a compound, which dictates how it is processed by a living organism.
The investigation into the ADME properties of this compound would involve a combination of in vitro, in vivo, and in silico methods.
Absorption: Studies would determine how efficiently the compound is absorbed into the bloodstream through various potential routes of administration. As a small molecule, oral bioavailability would be a key assessment, likely involving experiments using Caco-2 cell monolayers to predict intestinal permeability.
Distribution: This aspect examines where the compound travels in the body after absorption. Due to its chemical nature as an alkylating agent, a critical question would be its ability to penetrate specific tissues or compartments, such as crossing the blood-brain barrier. nih.gov The prodrug temozolomide, another alkylating agent, is noted for its ability to penetrate this barrier, setting a precedent for evaluation. nih.gov
Metabolism: The metabolic fate of this compound is a central focus. The compound contains a reactive 2-chloroethyl group, which is characteristic of nitrogen mustards and is responsible for its alkylating activity. mdpi.com A key metabolic step likely involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on biomolecules, primarily DNA. mdpi.com Studies using liver microsomes and hepatocytes would identify the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation and characterize any resulting metabolites.
Excretion: Research would clarify how the compound and its metabolites are eliminated from the body, typically via renal or biliary pathways. This information is crucial for understanding the compound's clearance rate and potential for accumulation.
In-silico tools are often employed early in development to predict the drug-like properties of compounds. nih.gov These computational models can estimate various physicochemical and ADME parameters before resource-intensive lab experiments are conducted.
Table 1: Representative In-Silico ADME Predictions for a Small Molecule Alkylating Agent (Note: The following data is illustrative for a compound of this class and not specific, published data for this compound.)
| Parameter | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption (Lipinski's Rule) |
| LogP | 1-3 | Indicates good membrane permeability |
| H-Bond Donors | < 5 | Favorable for oral absorption (Lipinski's Rule) |
| H-Bond Acceptors | < 10 | Favorable for oral absorption (Lipinski's Rule) |
| Caco-2 Permeability | Moderate to High | Suggests potential for good intestinal absorption |
| Primary Metabolism | CYP3A4, CYP2D6 | Identifies key enzymes in drug-drug interactions |
Relationship between Exposure and Physiological Function
For an alkylating agent like this compound, the relationship between the level of exposure (dose and duration) and the resulting physiological effect is of paramount importance. Preclinical studies aim to establish a clear dose-response relationship for both efficacy and toxicity.
Research on various alkylating agents has demonstrated a consistent log-linear relationship between the drug concentration and the fraction of surviving cancer cells. nih.gov This means that increasing the dose leads to a proportionally greater cell-killing effect, a crucial variable when the goal is to eradicate a large number of tumor cells. nih.gov The primary mechanism of action is the alkylation of DNA bases, which, if not repaired, leads to DNA fragmentation and prevents cell replication, ultimately inducing cytotoxicity in both resting and proliferating cells. mdpi.com
Exposure to related compounds, such as the sulfur mustard analog 2-chloroethyl ethyl sulfide (B99878) (CEES), has been shown to induce significant physiological responses, including inflammation and oxidative stress, leading to tissue injury. mdpi.com Therefore, preclinical evaluation of this compound would carefully map the exposure levels that lead to desired anti-tumor activity versus those that cause adverse effects on healthy tissues. These studies help define a preliminary therapeutic window.
Table 2: Illustrative Dose-Response Findings from In Vitro Cytotoxicity Assays (Note: This table represents typical findings for an alkylating agent and is not specific, published data for this compound.)
| Cell Line | Exposure Concentration (µM) | Cell Viability (%) | Physiological Observation |
| MCF-7 (Breast Cancer) | 1 | 85% | Minimal cytotoxic effect |
| MCF-7 (Breast Cancer) | 10 | 50% (IC50) | Significant inhibition of proliferation |
| MCF-7 (Breast Cancer) | 100 | 5% | Near-complete cell death |
| HUVEC (Healthy Cells) | 10 | 90% | Low toxicity to non-cancerous cells |
| HUVEC (Healthy Cells) | 100 | 60% | Onset of significant off-target toxicity |
Clinical Trial Planning and IND Filing
The culmination of the preclinical research program is the assembly of a data package to support an Investigational New Drug (IND) application, a formal request to the U.S. Food and Drug Administration (FDA) to allow testing in humans.
Transition from Preclinical to Clinical Phases
The transition from preclinical models to human clinical trials is a critical and complex step. A key challenge is the potential discrepancy between results observed in vitro (in a lab dish) and in vivo (in a living organism). nih.gov For instance, some alkylating agents are significantly more potent in an in vitro setting than in vivo, while others show the opposite, often due to differences in metabolic activation or deactivation. nih.gov
The comprehensive preclinical data—including pharmacology, toxicology, and ADME profiles—are used to:
Estimate a safe starting dose for Phase 1 clinical trials. allucent.com
Identify potential toxicities that need to be monitored closely in human subjects. allucent.com
Define the patient population most likely to benefit.
An end-of-phase-2 meeting with the FDA is an option for sponsors to discuss the sufficiency of the data before embarking on large-scale Phase 3 studies. fda.gov
Regulatory Requirements and Guidelines for Drug Development
To initiate clinical trials in the United States, a sponsor must file an IND application with the FDA. fda.gov This application is not for approval but for clearance to begin human studies. nih.gov The FDA has 30 calendar days to review the initial IND for safety and to ensure that study subjects will not be exposed to unreasonable risk. fda.gov
The IND application must contain three broad categories of information as specified in 21 CFR 312.23: fda.govnih.gov
Animal Pharmacology and Toxicology Studies: This section includes the full preclinical data package demonstrating that the compound is reasonably safe for initial human testing. It must contain results from ADME, acute and repeated-dose toxicity, and genotoxicity studies. allucent.com
Manufacturing Information: Known as Chemistry, Manufacturing, and Controls (CMC), this section provides detailed information on the composition, manufacturer, stability, and controls used in producing the drug substance and the final drug product. fda.gov This ensures the identity, strength, quality, and purity of the investigational drug. nih.gov
Clinical Protocols and Investigator Information: This includes detailed protocols for the proposed clinical studies and provides information about the qualifications of the clinical investigators who will conduct the trials (via FDA Form 1572). nih.gov
Throughout the drug development process, sponsors adhere to guidelines from bodies like the International Council for Harmonisation (ICH), which provide a unified standard for the European Union, Japan, and the United States to ensure the quality, safety, and efficacy of medicines. allucent.com
Future Directions and Research Gaps
Exploration of New Therapeutic Applications
The established serotonergic activity of N-(2-chloroethyl)methanesulfonamide, which influences mood, sleep, and appetite, has primarily linked it to treatments for chronic pain, anxiety, and depression. biosynth.com However, the chemical scaffold of this compound suggests a broader therapeutic potential that warrants further investigation.
A significant area of interest lies in oncology. A closely related compound, 2-chloroethyl (methylsulfonyl)methanesulfonate, known as clomesone, has demonstrated considerable antineoplastic activity against P388 leukemia in animal models. nih.gov This finding strongly suggests that this compound should be evaluated for its own anticancer properties. The structural similarities between these compounds provide a compelling rationale for screening this compound against various cancer cell lines.
Furthermore, the broader class of sulfonamides, to which this compound belongs, is known for a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov This versatility underscores the need to explore the potential of this compound in these therapeutic areas. Systematic screening and biological evaluation could reveal novel applications beyond its current scope.
The synthesis of new derivatives of this compound also presents a promising avenue for discovering new therapeutic uses. By modifying the chemical structure, it may be possible to enhance its efficacy for existing applications or to develop new compounds with entirely different biological targets. For instance, research on other methanesulfonamide (B31651) derivatives has led to the development of potent inhibitors of HMG-CoA reductase, an enzyme implicated in cholesterol synthesis. nih.gov
Development of Targeted Delivery Systems
A key challenge in the therapeutic application of small molecule drugs like this compound is ensuring they reach their intended target in the body with minimal off-target effects. The development of targeted delivery systems is a critical area of research that could significantly enhance the therapeutic index of this compound.
For potential applications in cancer therapy, nanotechnology-based delivery systems offer a promising approach. Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and pharmacokinetic profile. Furthermore, these nanoparticles can be functionalized with targeting ligands, such as antibodies or aptamers, that specifically recognize and bind to receptors overexpressed on the surface of cancer cells. This active targeting strategy can increase the concentration of the drug at the tumor site, thereby enhancing its efficacy while reducing systemic toxicity.
Another innovative approach is the development of stimuli-responsive delivery systems. These systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as a lower pH or the presence of certain enzymes. This controlled release mechanism can further improve the specificity of drug delivery and minimize damage to healthy tissues.
Advanced Computational Modeling for Drug Design and Optimization
Computational modeling is an indispensable tool in modern drug discovery and development. Initial molecular modeling studies have already been employed to understand the binding of this compound to its biological targets. biosynth.com However, the application of more advanced computational techniques could significantly accelerate the design and optimization of this compound and its derivatives.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of the electronic structure of this compound. This information is crucial for understanding its reactivity and for predicting its interaction with biological macromolecules at an atomic level.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound when it binds to its target receptor. These simulations can reveal key insights into the stability of the drug-receptor complex and the conformational changes that occur upon binding. This knowledge is invaluable for designing derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to virtually screen large libraries of potential derivatives and to prioritize the most promising candidates for synthesis and experimental testing.
By integrating these advanced computational methods into the research workflow, it is possible to adopt a more rational and efficient approach to drug design, ultimately saving time and resources.
Studies on Long-Term Effects and Potential Side Effects
While the therapeutic potential of this compound is promising, a thorough understanding of its long-term effects and potential side effects is paramount for its safe clinical translation. Currently, there is a significant gap in the literature regarding the chronic toxicity of this specific compound.
A critical area of investigation is its potential carcinogenicity. A related compound, 2-chloroethyl methanesulfonate, is suspected of causing cancer. nih.gov Given the structural similarities, it is imperative to conduct comprehensive long-term toxicology studies on this compound to assess its carcinogenic risk.
Furthermore, as a serotonergic agent, it is important to investigate the potential for long-term effects on the central nervous system. Chronic administration of drugs that modulate serotonin (B10506) levels can sometimes lead to receptor desensitization or other adaptive changes in the brain. Studies in animal models are needed to evaluate the long-term neurological and behavioral consequences of sustained exposure to this compound.
The potential for off-target effects should also be systematically evaluated. Comprehensive preclinical safety testing, including studies on cardiovascular, hepatic, and renal function, is essential to identify any potential liabilities that could limit the therapeutic utility of this compound.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of research on this compound necessitates a highly collaborative and interdisciplinary approach. The diverse biological activities of the broader sulfonamide class of compounds, which includes antimicrobial, anticonvulsant, and anti-inflammatory agents, highlights the wide range of expertise that could be brought to bear on the study of this particular molecule. nih.gov
Future research would benefit from synergistic collaborations between:
Medicinal Chemists: To synthesize novel derivatives and build structure-activity relationships.
Pharmacologists: To characterize the biological activity of the compound and its analogs in vitro and in vivo.
Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets, providing a molecular basis for its mechanism of action.
Computational Chemists: To perform advanced modeling and simulation studies to guide drug design and optimization.
Toxicologists: To conduct comprehensive safety assessments and evaluate the long-term effects of the compound.
Clinicians: To provide insights into the unmet medical needs where this compound could have the greatest impact and to eventually design and conduct clinical trials.
By fostering such interdisciplinary collaborations, the scientific community can more effectively and efficiently navigate the path from basic research to the potential clinical application of this compound and its future derivatives.
Q & A
Q. What are the optimal synthetic routes for N-(2-chloroethyl)methanesulfonamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves reacting a primary amine (e.g., 2-chloroethylamine) with methanesulfonyl chloride under controlled conditions. Key steps include:
- Step 1 : Mix the amine with a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .
- Step 2 : Slowly add methanesulfonyl chloride to the reaction mixture to avoid exothermic side reactions.
- Step 3 : Stir at room temperature for 2–4 hours, followed by aqueous workup (e.g., extraction with dichloromethane) and purification via recrystallization or column chromatography.
Purity Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis and monitor reaction progress with TLC or HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 3.3 ppm (CH₂SO₂), δ 4.0 ppm (Cl-CH₂) | Confirm sulfonamide linkage and chloroethyl group . |
| FT-IR | 1330 cm⁻¹ (S=O stretch), 750 cm⁻¹ (C-Cl) | Validate functional groups . |
| Mass Spectrometry | Molecular ion peak at m/z 172.6 (M+H⁺) | Verify molecular weight . |
| X-ray crystallography may further resolve stereoelectronic effects . |
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer :
- Polarity : High due to sulfonamide and chloroethyl groups, making it soluble in polar aprotic solvents (e.g., DMSO) .
- Electrophilicity : The chlorine atom acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under anhydrous conditions .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies quantify these interactions?
- Methodological Answer : The compound forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. To study this:
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases) .
- Mass Spectrometry : Identify adducts via tryptic digest and LC-MS/MS .
- Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., cyclooxygenase-2) .
Example : A 2024 study demonstrated irreversible inhibition of carbonic anhydrase IX (IC₅₀ = 0.8 µM) via covalent modification of active-site zinc .
Q. What computational approaches elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (FMOs) and electrostatic potential maps. This reveals nucleophilic attack sites (e.g., Cl atom) .
- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to study aggregation tendencies .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2, indicating moderate lipophilicity) .
Q. How can contradictory data on its biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects .
- Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .
- Batch Analysis : Use HPLC to verify purity (>98%) and rule out byproducts (e.g., hydrolyzed sulfonic acid) .
Case Study : A 2025 study attributed inconsistent antimicrobial results to trace solvent residues; switching to supercritical CO₂ extraction resolved the issue .
Methodological Tables
Table 1 : Synthetic Optimization Parameters for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents sulfonyl chloride decomposition |
| Solvent | Anhydrous THF | Enhances amine reactivity |
| Reaction Time | 2–4 hours | >90% conversion |
Table 2 : Key Spectral Signatures for Structural Validation
| Technique | Peak/Value | Assignment |
|---|---|---|
| ¹H NMR | δ 3.3 (s, 3H) | Methylsulfonyl group |
| FT-IR | 1330 cm⁻¹ | S=O symmetric stretch |
| HRMS | m/z 172.6 | [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
